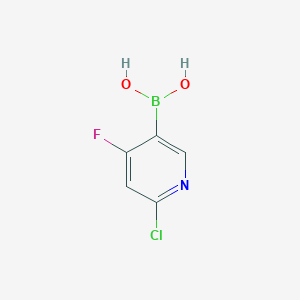

(6-Chloro-4-fluoropyridin-3-yl)boronic acid

Description

Properties

IUPAC Name |

(6-chloro-4-fluoropyridin-3-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BClFNO2/c7-5-1-4(8)3(2-9-5)6(10)11/h1-2,10-11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVJBRHKIGZKJGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1F)Cl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Optimization

Key parameters from the patent include:

-

Molar ratios : tert-butyl nitrite : CuF₂ : aminopyridine = 1–1.2 : 1–1.3 : 0.9–1.1.

-

Solvent : Acetonitrile, methanol, or ethanol.

-

Temperature : 20–30°C for optimal yield.

Adapting these conditions to a boronic acid-containing substrate would require testing the stability of the boronic acid under reaction conditions. Preliminary studies suggest that boronic esters (e.g., pinacol boronic ester) are more stable than free boronic acids in acidic media, making them suitable intermediates.

Miyaura Borylation of Halogenated Pyridines

Borylation via Palladium Catalysis

The Miyaura borylation reaction is a cornerstone for installing boronic acid groups onto aromatic rings. This method typically employs a palladium catalyst (e.g., Pd(dppf)Cl₂) with bis(pinacolato)diboron (B₂pin₂) in a polar aprotic solvent like dimethylformamide (DMF).

For (6-chloro-4-fluoropyridin-3-yl)boronic acid, a plausible route involves:

-

Starting with 3-bromo-6-chloro-4-fluoropyridine.

-

Reacting with B₂pin₂ under Miyaura conditions.

-

Hydrolyzing the boronic ester to the free boronic acid.

Advantages :

Synthetic Considerations

-

Substrate availability : 3-Bromo-6-chloro-4-fluoropyridine must be synthesized first, potentially via halogenation of a fluorinated pyridine precursor.

-

Reaction conditions :

Directed Ortho-Metalation (DoM) Strategies

Lithium-Halogen Exchange and Boronation

Directed metalation leverages directing groups (e.g., halogens, alkoxy) to control lithiation positions. For example, a chloro or fluoro group at position 4 or 6 could direct lithiation to position 3, followed by quenching with a trialkyl borate.

Proposed pathway :

-

Start with 6-chloro-4-fluoropyridine.

-

Use LDA (lithium diisopropylamide) at -78°C to deprotonate position 3.

-

Add trimethyl borate to form the boronate ester.

-

Acidic hydrolysis to yield the boronic acid.

Limitations :

-

Competing directing effects from multiple substituents may reduce regioselectivity.

-

Low temperatures (-78°C) and anhydrous conditions are required, complicating scale-up.

Comparative Analysis of Methods

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₅H₄BClFNO₂

- Molecular Weight : 175.35 g/mol

- Structural Features : Contains a pyridine ring substituted with chlorine and fluorine atoms, which influence its reactivity and biological interactions.

Drug Development

(6-Chloro-4-fluoropyridin-3-yl)boronic acid serves as an important building block in the synthesis of various pharmaceuticals. The boronic acid functionality allows it to participate in key cross-coupling reactions, notably the Suzuki-Miyaura reaction, which is essential for forming carbon-carbon bonds in drug synthesis. This compound has been incorporated into the design of novel kinase inhibitors with improved potency against cancer targets .

Anticancer Research

Research indicates that compounds similar to (6-Chloro-4-fluoropyridin-3-yl)boronic acid exhibit potential as anticancer agents. The unique binding properties of boronic acids can inhibit proteases involved in cancer progression, making them valuable in targeted cancer therapies .

Building Block for Complex Molecules

The compound is utilized as a versatile building block in organic synthesis, allowing chemists to construct complex molecules with diverse functionalities. Its ability to undergo various transformations, including Negishi and Stille coupling reactions, facilitates the synthesis of novel materials such as organic electronics and fluorescent probes .

Agrochemical Development

In agrochemistry, (6-Chloro-4-fluoropyridin-3-yl)boronic acid has potential applications in developing herbicides and pesticides due to its structural characteristics that enhance biological activity against specific pests.

Interaction Studies

Studies have shown that (6-Chloro-4-fluoropyridin-3-yl)boronic acid can effectively bind to various biological targets, enhancing its therapeutic profile. For instance, research indicates that its interactions with certain enzymes can modulate their activity, contributing to its pharmacological effects .

Synthesis of Bioactive Compounds

The compound has been successfully utilized in synthesizing biologically active molecules through cross-coupling reactions. These synthesized compounds have demonstrated significant biological activity, including antimicrobial and anti-inflammatory properties, highlighting the utility of (6-Chloro-4-fluoropyridin-3-yl)boronic acid in drug discovery .

Comparative Analysis with Related Compounds

To illustrate the unique aspects of (6-Chloro-4-fluoropyridin-3-yl)boronic acid compared to similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Fluoro-3-pyridinylboronic acid | Lacks chlorine substituent | More reactive due to fluorine only |

| 2-Fluoro-3-pyridineboronic acid | Different substitution pattern | Less sterically hindered |

| 4-Pyridinylboronic acid | Boronic acid group at the 4-position | Different regioselectivity |

| 5-Chloro-6-fluoropyridin-3-YL boronic acid | Similar halogenation | Slightly different reactivity due to position |

This table highlights how (6-Chloro-4-fluoropyridin-3-yl)boronic acid stands out due to its combination of both chlorine and fluorine substituents, significantly influencing its reactivity and binding properties.

Mechanism of Action

The mechanism of action of (6-Chloro-4-fluoropyridin-3-yl)boronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The molecular targets and pathways involved depend on the specific application and the nature of the compounds it interacts with.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares (6-Chloro-4-fluoropyridin-3-yl)boronic acid with key structural analogs based on substituents, electronic effects, and applications:

| Compound Name | CAS Number | Substituents | Key Properties | Applications |

|---|---|---|---|---|

| (6-Chloro-4-fluoropyridin-3-yl)boronic acid | N/A | Cl (C6), F (C4) | High Lewis acidity due to electron-withdrawing groups; moderate pKa (~8.5) | Cross-coupling, glycoprotein sensing |

| (6-Ethoxypyridin-3-yl)boronic acid | 612845-44-0 | OEt (C6) | Electron-donating ethoxy group increases pKa (~9.2); lower reactivity in acidic conditions | Drug intermediates |

| 5-Fluoro-2-methoxypyridine-4-boronic acid | 1043869-98-2 | F (C5), OMe (C2) | Methoxy stabilizes boronate form; higher glucose binding affinity (Ka ~120 M⁻¹) | Glucose sensors, biomaterials |

| (5-Chloro-2-methoxypyridin-4-yl)boronic acid | 475275-69-5 | Cl (C5), OMe (C2) | Combined electron-withdrawing (Cl) and donating (OMe) effects; balanced pKa (~8.8) | Suzuki couplings, polymer synthesis |

| [2-Chloro-6-(trifluoromethyl)pyridin-3-yl]boronic acid | 205240-63-7 | Cl (C2), CF₃ (C6) | Strong electron-withdrawing CF₃ group; very low pKa (~7.9); high reactivity | Fluorinated drug synthesis |

Reactivity in Cross-Coupling Reactions

- Electron-Withdrawing Effects : The chloro and fluoro substituents in (6-Chloro-4-fluoropyridin-3-yl)boronic acid lower its pKa (~8.5) compared to methoxy-substituted analogs (pKa ~9.2), enhancing its electrophilicity and accelerating transmetalation in Suzuki reactions .

- Yield Comparison : In cross-couplings with aryl halides, (6-Chloro-4-fluoropyridin-3-yl)boronic acid achieves yields comparable to 3-trifluoromethylphenylboronic acid (~60–70%), but lower than methoxy-substituted derivatives due to steric hindrance from the pyridine ring .

Diol Binding and Selectivity

- pH-Dependent Binding : The compound’s diol association constant (Ka) is ~80 M⁻¹ at pH 7.4, lower than 4-MCPBA (Ka ~200 M⁻¹) but higher than phenylboronic acid (Ka ~50 M⁻¹). Its selectivity for sialic acids under weakly acidic conditions (pH 6.5) makes it suitable for tumor-targeted therapies .

- Buffer Sensitivity: Like other boronic acids, its binding to glycoproteins is influenced by buffer composition. Tris buffer reduces non-specific interactions by 30%, improving selectivity for glycosylated proteins .

Key Research Findings

Electronic and Steric Effects

- Through-Space Stabilization : The ortho-chloro and para-fluoro substituents on the pyridine ring create a synergistic electron-withdrawing effect, lowering pKa and increasing Lewis acidity. This contrasts with 2,6-diarylphenylboronic acids, where through-bond effects dominate .

- Steric Hindrance : The pyridine ring introduces steric constraints, reducing coupling efficiency with bulky substrates compared to phenylboronic acids .

Biological Activity

(6-Chloro-4-fluoropyridin-3-yl)boronic acid is a boronic acid derivative that has garnered significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of both chlorine and fluorine substituents on the pyridine ring, which can enhance its reactivity and specificity towards biological targets.

Structural Features

The molecular formula of (6-Chloro-4-fluoropyridin-3-yl)boronic acid is C₅H₄BClFNO₂. The presence of the boronic acid functional group enables it to participate in various chemical reactions, particularly those involving the formation of covalent bonds with biological macromolecules.

| Property | Details |

|---|---|

| Molecular Formula | C₅H₄BClFNO₂ |

| Molecular Weight | 171.45 g/mol |

| Structural Features | Boronic acid group, chlorine, fluorine substituents |

Pharmacological Applications

(6-Chloro-4-fluoropyridin-3-yl)boronic acid has been explored for its potential applications in drug development, particularly in the following areas:

- Enzyme Inhibition : Boronic acids are known to act as inhibitors of serine proteases and other enzymes, which can be exploited in therapeutic contexts such as cancer and diabetes treatment.

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit anticancer properties by targeting specific cancer cell lines. For instance, boronic acids have been shown to inhibit pathways involved in tumor growth and metastasis .

- Antibacterial Properties : Research indicates that related pyridine derivatives have demonstrated antibacterial activity against resistant strains of bacteria, suggesting that (6-Chloro-4-fluoropyridin-3-yl)boronic acid may also possess similar properties .

Case Studies

- Anticancer Screening : A study evaluated a series of pyridine-based compounds for their anticancer activity across various cell lines, including prostate and breast cancer cells. The results indicated that modifications to the pyridine ring could significantly impact potency, with some derivatives showing IC50 values as low as 5.7 μM against prostate cancer cells .

- Enzyme Interaction Studies : A focused investigation into the enzyme inhibition capabilities of boronic acids revealed that (6-Chloro-4-fluoropyridin-3-yl)boronic acid could effectively inhibit certain proteases, with implications for developing targeted therapies for diseases characterized by dysregulated protease activity.

Synthesis Methods

The synthesis of (6-Chloro-4-fluoropyridin-3-yl)boronic acid can be achieved through several methods:

- Suzuki-Miyaura Coupling : This widely used method allows for the formation of carbon-carbon bonds using boronic acids as key intermediates, facilitating the synthesis of complex organic molecules.

- Direct Halogenation : The introduction of chlorine and fluorine substituents can be accomplished via halogenation reactions on a pyridine precursor.

Q & A

Q. What are the common synthetic pathways for (6-Chloro-4-fluoropyridin-3-yl)boronic acid?

- Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where halogenated pyridine derivatives react with boronic acid precursors. For example, a tert-butoxycarbonyl (Boc)-protected piperazine moiety can be introduced via nucleophilic substitution, followed by deprotection to yield the final product . Key steps include:

- Halogenation : Chloro/fluoro substitution on the pyridine ring.

- Borylation : Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) with Pd catalysts.

- Purification : Chromatography or recrystallization to isolate the boronic acid derivative.

Q. How does the substituent pattern (Cl/F) influence reactivity in Suzuki-Miyaura coupling?

- Methodological Answer : The electron-withdrawing chloro and fluoro groups at positions 6 and 4 of the pyridine ring enhance the electrophilicity of the aryl halide, accelerating oxidative addition with Pd(0) catalysts. However, steric hindrance from substituents may reduce coupling efficiency. Comparative studies on analogs (e.g., 3-Chloro-5-methoxypyridin-4-yl boronic acid) suggest that fluorine’s smaller size improves reaction kinetics compared to bulkier substituents .

Q. What are the primary applications of this compound in pharmaceutical research?

- Methodological Answer : Boronic acids are used as enzyme inhibitors (e.g., proteasome inhibitors) and intermediates in drug synthesis. The chloro and fluoro groups enhance metabolic stability and binding affinity to biological targets. Research on analogs highlights their role in developing anticancer agents, where boronic acids act as bioisosteres for carbonyl groups in β-lactams .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield cross-coupling with sterically hindered partners?

- Methodological Answer :

- Catalyst Selection : Bulky ligands like SPhos or RuPhos improve steric tolerance in Pd-catalyzed reactions.

- Solvent System : Mixed solvents (e.g., toluene/water) with phase-transfer catalysts enhance solubility of hydrophobic reactants.

- Temperature : Elevated temperatures (80–100°C) reduce aggregation but may require inert atmospheres to prevent boronic acid oxidation. Kinetic studies on similar systems (e.g., isoquinolinylboronic acids) suggest reaction completion within seconds under optimal conditions .

Q. What analytical challenges arise in characterizing boronic acid derivatives, and how are they addressed?

- Methodological Answer :

- Mass Spectrometry (MS) : Boronic acids undergo dehydration/trimerization to boroxines, complicating molecular ion detection. Derivatization with diols (e.g., 2,3-butanedione) stabilizes the boronate ester, enabling accurate MALDI-MS analysis .

- NMR : Aqueous conditions (pH 7–9) prevent boroxine formation, allowing clear observation of B–OH signals in B NMR .

Q. How do secondary interactions affect the selectivity of boronic acids in glycoprotein binding assays?

- Methodological Answer : Non-specific interactions (e.g., hydrophobic or ionic) can reduce selectivity. Mitigation strategies include:

- Buffer Optimization : High-pH borate buffers disrupt non-covalent interactions while preserving boronate-diol binding.

- Surface Functionalization : Immobilizing boronic acids on carboxymethyl dextran-coated substrates minimizes secondary binding .

Data Contradictions and Resolution

Q. Discrepancies in reported binding affinities for diol-containing targets: How to reconcile?

- Methodological Answer : Variations in binding constants (e.g., for glucose vs. fructose) arise from differences in experimental conditions (pH, temperature). Standardized protocols using stopped-flow kinetics (e.g., measurements) clarify thermodynamic vs. kinetic contributions. For example, D-fructose binds faster () than D-glucose (), aligning with affinity trends .

Methodological Recommendations

- Storage : Store under inert gas (argon) at –20°C to prevent oxidation.

- Toxicity Screening : Follow OECD guidelines for boronic acid derivatives, given their potential neurotoxicity .

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict substituent effects on reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.